molecular formula C16H11N5O2S B2713423 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034394-77-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2713423
CAS No.: 2034394-77-7
M. Wt: 337.36
InChI Key: TWKJVEZKVMGVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic heterocyclic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzo[c][1,2,5]thiadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Compounds featuring this moiety have been investigated as potent inhibitors of enzymes like monoamine oxidase A (MAO-A) for neuroscience research and as inhibitors of kinase targets such as ALK5 for antifibrosis studies . The molecule is further functionalized with a furan-pyrazine moiety, which serves as a key structural feature in various bioactive molecules and can contribute to target binding and molecular properties . This specific combination of heterocycles makes it a valuable chemical tool for researchers exploring new structure-activity relationships (SAR) in areas including kinase inhibition, central nervous system (CNS) targets, and antimicrobial agents . The compound is provided for research purposes to support the development of novel therapeutic agents and pharmacological probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-16(10-1-2-12-13(7-10)21-24-20-12)19-8-14-15(18-5-4-17-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKJVEZKVMGVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl and pyrazin-2-yl intermediates, which are then coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The coupling reaction often employs reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions and identifying the most effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro groups on the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the nitro groups can produce the corresponding amines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties due to its structural similarities to known anticancer agents. Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds containing similar heterocyclic structures have shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer proliferation and metastasis .

Case Study: A study on benzothiadiazole derivatives revealed that certain modifications led to enhanced potency against cancer cells, with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound's unique structure allows for interactions with microbial enzymes, making it a candidate for antimicrobial activity. Similar compounds have been synthesized and evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the furan and pyrazine moieties is believed to enhance the binding affinity to bacterial targets .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzothiadiazole Derivative AE. coli10 µg/mL
Benzothiadiazole Derivative BS. aureus5 µg/mL
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)P. aeruginosaTBD

Organic Electronics

The incorporation of thiadiazole derivatives in organic electronic devices has been explored due to their semiconducting properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study: Research has shown that incorporating thiadiazole compounds into polymer matrices can enhance charge transport properties, leading to improved device performance in OLED applications .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Substitution Effects

  • Furan vs. Thiophene’s lower electronegativity compared to furan may reduce hydrogen-bonding capacity but improve membrane permeability.
  • Benzo[c][1,2,5]thiadiazole vs. Benzo[c][1,2,5]oxadiazole : Substituting sulfur with oxygen (e.g., Compound 91 ) reduces electron-withdrawing effects, possibly altering binding to targets reliant on charge-transfer interactions. This modification is critical in anthrax lethal factor inhibition.

Linker and Functional Group Variations

  • Carboxamide vs. Sulfonamide: The target compound’s carboxamide group (N–C=O) offers hydrogen-bond donor/acceptor versatility, while sulfonamide (S–O₂–N) in analogues like EG00229 provides stronger acidity and rigidity, influencing solubility and target selectivity (e.g., neuropilin-1 vs. kinase targets).
  • Side-Chain Modifications : Piperazine-containing derivatives (e.g., ) demonstrate enhanced CNS penetration and receptor subtype selectivity (e.g., M1 muscarinic receptors), whereas trifluoromethylpyridinyl groups (e.g., ND-11543 ) improve metabolic resistance and bacterial target engagement.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C16H11N5O2SC_{16}H_{11}N_{5}O_{2}S, with a molecular weight of 337.4 g/mol. The structure features a furan ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H11N5O2SC_{16}H_{11}N_{5}O_{2}S
Molecular Weight337.4 g/mol
CAS Number2034394-77-7

Synthesis

The synthesis of this compound involves several synthetic routes. Key steps include:

  • Formation of the Furan Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Synthesis of the Pyrazine Ring : Involves the condensation of appropriate diamines with diketones.
  • Coupling Reactions : Utilizes coupling agents such as palladium catalysts to link the furan and pyrazine rings.
  • Introduction of the Benzo[c][1,2,5]thiadiazole Moiety : Accomplished via nucleophilic substitution reactions.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of similar compounds against various cancer cell lines. For instance, derivatives containing thiadiazole structures demonstrated significant activity against human epithelial cancer cell lines (MCF-7, HCT-116, PC-3) using MTT assays . While specific data on this compound is limited, the structural similarities suggest potential efficacy.

The mechanism of action for compounds like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole involves interactions with specific molecular targets such as enzymes and receptors that play critical roles in cellular pathways. These interactions may lead to modulation of signaling pathways associated with cancer proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antiviral Potential : Research indicates that N-Heterocycles can affect viral life cycles and show promise as antiviral agents . The potential for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole to inhibit viral replication is an area for future exploration.
  • Inhibition Studies : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression and viral replication processes . Identifying specific targets for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole could elucidate its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent/catalyst choices influence yield?

  • Methodological Answer : The synthesis of structurally related heterocycles (e.g., thiadiazoles, pyrazines) often employs polar aprotic solvents like DMF or acetonitrile with bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions or cyclizations. For example, room-temperature reactions in DMF with K₂CO₃ achieved moderate yields in analogous thiadiazole-carboxamide syntheses . However, reflux conditions (e.g., in H₂SO₄ for cyclization) may improve yields for thermally stable intermediates . Catalyst screening (e.g., iodine/TEA for sulfur elimination) is critical to avoid side products .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR/IR Spectroscopy : Confirm furan (δ ~7.5 ppm in ¹H NMR), pyrazine (δ ~8.3 ppm), and thiadiazole (C=S stretch ~1250 cm⁻¹ in IR) moieties. Cross-reference with spectral data for similar compounds (e.g., benzoimidazole-thiazole hybrids ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm planar aromatic systems, as demonstrated for thiadiazole-triazine hybrids .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM, noting IC₅₀ values .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Screen against kinases or proteases linked to the furan/thiadiazole pharmacophores .

Advanced Research Questions

Q. How do substituent variations on the furan or pyrazine rings affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the furan to enhance electrophilic interactions .
  • Replace the pyrazine with triazine or pyridine cores to modulate solubility and target affinity .
  • Compare IC₅₀ shifts in analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify critical pharmacophores .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) based on docking poses of related thiazole-carboxamides .
  • MD Simulations : Assess stability of ligand-protein complexes (≥50 ns trajectories) to identify persistent hydrogen bonds (e.g., between thiadiazole-S and Lys residues) .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity against novel targets .

Q. How can researchers resolve contradictions in reported biological data for similar compounds?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigate by:

  • Standardizing Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and negative controls .
  • Meta-Analysis : Pool data from analogs (e.g., 3,5-dichlorobenzamide derivatives ) to identify trends masked by outliers.
  • Mechanistic Studies : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Thiadiazoles are prone to hydrolysis in acidic media, requiring enteric coatings .
  • Prodrug Design : Mask the carboxamide as an ester to enhance metabolic stability .
  • Excipient Screening : Use cyclodextrins or liposomes to protect against enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.